N-(4-bromophenyl)-2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide
Overview
Description
N-(4-bromophenyl)-2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCS-1 is a sulfonamide-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide involves the inhibition of HSP90 activity. HSP90 is a chaperone protein that is essential for the stability and function of various client proteins, including oncogenic proteins. This compound binds to the ATP-binding site of HSP90 and inhibits its activity, leading to the destabilization of client proteins and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound also has neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(4-bromophenyl)-2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide is its potent anticancer activity against various cancer cell lines. This compound is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the research on N-(4-bromophenyl)-2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide. One of the significant directions is to study the potential of this compound as a therapeutic agent for various types of cancer. Further studies are also needed to understand the mechanism of action of this compound and its potential applications in other fields, such as neuroprotection and anti-inflammation. Additionally, studies are needed to improve the solubility of this compound, which can increase its usability in various experiments.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has potent anticancer activity against various cancer cell lines, and its mechanism of action involves the inhibition of HSP90 activity. This compound has various biochemical and physiological effects, including anti-inflammatory and neuroprotective activity. Although this compound has some limitations, such as low solubility, it has several advantages and potential applications in various fields. Further research is needed to explore the full potential of this compound.
Scientific Research Applications
N-(4-bromophenyl)-2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (HSP90), which is essential for the survival of cancer cells.
properties
IUPAC Name |
N-(4-bromophenyl)-2-chloro-5-(cyclohexylsulfamoyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3S/c20-13-6-8-14(9-7-13)22-19(24)17-12-16(10-11-18(17)21)27(25,26)23-15-4-2-1-3-5-15/h6-12,15,23H,1-5H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVJUVDMGUKSQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.